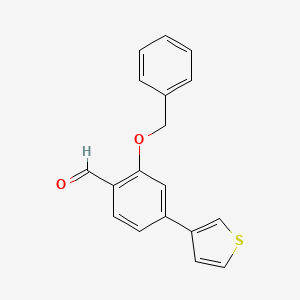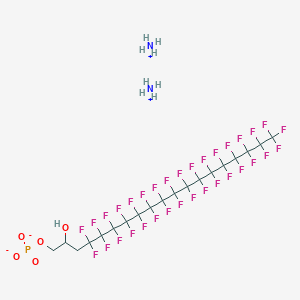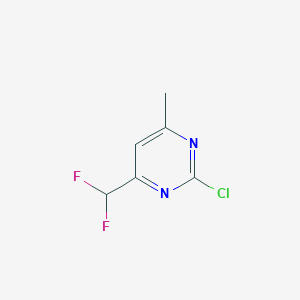
2-(Benzyloxy)-4-(3-thienyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-4-(3-thienyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with benzyloxy and thienyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(3-thienyl)benzaldehyde typically involves the following steps:
Formation of Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable benzaldehyde derivative under acidic or basic conditions.
Introduction of Thienyl Group: The thienyl group is often introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid or ester and a halogenated benzaldehyde derivative.
Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, often involving a catalyst and specific temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-4-(3-thienyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and thienyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: 2-(Benzyloxy)-4-(3-thienyl)benzoic acid
Reduction: 2-(Benzyloxy)-4-(3-thienyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-4-(3-thienyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-4-(3-thienyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with target molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzyloxy)-4-(2-thienyl)benzaldehyde
- 2-(Benzyloxy)-4-(4-thienyl)benzaldehyde
- 2-(Methoxy)-4-(3-thienyl)benzaldehyde
Uniqueness
2-(Benzyloxy)-4-(3-thienyl)benzaldehyde is unique due to the specific positioning of the benzyloxy and thienyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C18H14O2S |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-phenylmethoxy-4-thiophen-3-ylbenzaldehyde |
InChI |
InChI=1S/C18H14O2S/c19-11-16-7-6-15(17-8-9-21-13-17)10-18(16)20-12-14-4-2-1-3-5-14/h1-11,13H,12H2 |
Clave InChI |
PCSZZKDLIIPMFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C3=CSC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12840941.png)



![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)

![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)





![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)
![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)
